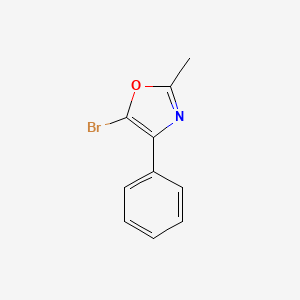

5-Bromo-2-methyl-4-phenyl-1,3-oxazole

描述

Overview of Oxazole (B20620) Ring Systems in Contemporary Chemical Research

Oxazoles, also known as 1,3-oxazoles, are a class of five-membered heterocyclic compounds featuring an oxygen and a nitrogen atom in the ring. ontosight.ai The oxazole ring is an aromatic system, which contributes to its relative stability. numberanalytics.com This structural motif is not merely a synthetic curiosity; it is a prevalent scaffold found in a wide array of natural products and biologically active molecules. nih.govresearchgate.net

In modern chemical research, oxazoles are recognized for their versatile applications. They form the core of many pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The unique electronic properties and reactivity of the oxazole ring make it an attractive starting point for the synthesis of more complex molecular architectures. numberanalytics.comresearchgate.net Researchers have developed numerous methods for synthesizing oxazole rings, reflecting their importance in organic chemistry. researchgate.net These methods range from classical cyclization reactions to modern transition metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org The reactivity of oxazoles is well-documented, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, which allows for extensive functionalization of the ring. numberanalytics.comnumberanalytics.comwikipedia.org

Significance of Halogenated 1,3-Oxazoles in Organic Synthesis and Material Science

The introduction of a halogen atom, such as bromine, onto the oxazole ring dramatically enhances its synthetic utility. Halogenated oxazoles, particularly bromooxazoles, are valuable intermediates in organic synthesis. researchgate.net The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecules from simpler halogenated precursors. researchgate.net

A particularly noteworthy reaction involving bromooxazoles is the "halogen dance" rearrangement. nih.govthieme-connect.com This base-induced migration of a halogen atom around the heterocyclic ring provides a powerful method for synthesizing specifically substituted oxazoles that might be difficult to access through other routes. nih.govthieme-connect.com For instance, a bromine atom can be moved from the 5-position to the less accessible 4-position, with simultaneous introduction of another functional group at the now vacant 5-position. thieme-connect.com

Beyond their role in synthesis, halogenated oxazoles are gaining importance in material science. The presence of a halogen atom can facilitate non-covalent interactions, such as halogen bonding. rsc.org These interactions are being explored for their potential in crystal engineering, where they can be used to control the self-assembly of molecules into well-defined solid-state structures with specific properties. rsc.org This opens up possibilities for creating new materials with applications in areas like organic electronics. numberanalytics.com

Structural Elucidation Challenges and Opportunities in Highly Substituted Oxazoles

The synthesis of highly substituted oxazoles like 5-Bromo-2-methyl-4-phenyl-1,3-oxazole presents significant challenges. nih.gov Achieving specific substitution patterns on the oxazole ring requires careful control of regioselectivity, and the synthesis can involve multiple steps. organic-chemistry.orgnih.gov Once synthesized, the structural elucidation of these complex molecules is a critical step. A combination of modern analytical techniques is typically employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm the connectivity and arrangement of atoms. researchgate.netmdpi.com For unambiguous determination of the three-dimensional structure, X-ray crystallography is the definitive method. mdpi.com

Despite the challenges, the study of highly substituted oxazoles offers exciting opportunities. The dense functionalization of the oxazole core can lead to novel photophysical properties. nih.gov Researchers have found that certain highly substituted oxazoles exhibit strong fluorescence, which can be tuned by altering the substituents on the ring. nih.gov This has led to the development of oxazole-based molecules as organelle-targeting fluorophores for use in cellular imaging. nih.gov The ability to design and synthesize these complex molecules opens new avenues for creating advanced probes for biological research and diagnostics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOYSHJWCWOWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340000 | |

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-93-5 | |

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Methyl 4 Phenyl 1,3 Oxazole and Analogous Structures

De Novo Synthetic Approaches to 1,3-Oxazoles

The formation of the 1,3-oxazole core is a fundamental step, and numerous methods have been developed to achieve this, offering chemists a choice of strategies depending on the availability of starting materials and desired substitution patterns.

Cyclodehydration is a cornerstone of oxazole (B20620) synthesis, involving the formation of the ring through the elimination of a water molecule from an acyclic precursor. The most traditional of these is the Robinson-Gabriel synthesis, which utilizes harsh dehydrating agents like sulfuric acid or phosphorus pentoxide. acs.org However, the demand for milder conditions compatible with a wider range of functional groups has led to the development of modern protocols. acs.org

These strategies often start from α-acylamino ketones, which can be cyclized to form the oxazole ring. For the synthesis of a 2-methyl-4-phenyl substituted core, this would involve the cyclization of an N-(1-phenyl-2-oxopropyl)acetamide precursor. Milder reagents are now employed to facilitate this transformation, improving the functional group tolerance of the reaction. informahealthcare.comotterbein.edu

Annulation and multicomponent reactions (MCRs) provide an efficient pathway to complex oxazole structures by combining three or more reactants in a single operation. chim.it These methods are highly valued for their atom economy and procedural simplicity.

A prominent example is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and TosMIC (tosylmethyl isocyanide) in a one-pot reaction. nih.govresearchgate.net This [3+2] cycloaddition is highly versatile for creating various substitution patterns. nih.gov Another approach involves an aryne-induced rsc.orgnih.gov sigmatropic rearrangement–annulation cascade of 2-substituted thio/amino acetonitriles, which yields 2,4,5-trisubstituted oxazoles under transition-metal-free conditions. acs.org

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Ref. |

| van Leusen Reaction | Aldehyde, TosMIC | K₂CO₃ | 5-substituted oxazoles | nih.gov |

| Aryne-Induced Cascade | 2-substituted acetonitriles, Arynes | None (Transition-metal-free) | 2,4,5-trisubstituted oxazoles | acs.org |

Palladium catalysis has emerged as a powerful tool for constructing oxazole scaffolds under mild conditions with high efficiency. These methods often involve cascade reactions where multiple bonds are formed in a sequential, one-pot process. One such strategy allows for the synthesis of oxazole derivatives from simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgnih.gov This process proceeds through the sequential formation of C-N and C-O bonds to close the ring. organic-chemistry.orgnih.gov

Another innovative palladium-catalyzed process enables the construction of oxazoles from N-propargylamides, demonstrating broad functional-group tolerance. acs.org These reactions may also be coupled with other transformations, such as difluoroalkylation, to introduce diverse functional groups into the final product in a single step. acs.org

| Starting Materials | Catalyst System | Key Features | Product Type | Ref. |

| Amides and Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | C-H activation, sequential C-N/C-O formation | Substituted oxazoles | organic-chemistry.org |

| N-Propargylamides | Pd₂(dba)₃, DavePhos | Cascade difluoroalkylation/cyclization | Difluoromethyl oxazoles | acs.org |

| Enol Ethers and Amides | Pd(OAc)₂, Cu(OAc)₂ | Oxidative cyclization | Trisubstituted oxazoles | rsc.orgnih.gov |

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium for oxazole synthesis. globethesis.com These methods are highly effective for forming polysubstituted oxazoles through various mechanisms. A notable example is the copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes, which provides a regioselective route to 2,5-disubstituted oxazoles. tandfonline.com

Copper is also employed in aerobic oxidative reactions, for instance, in the dehydrogenative annulation and oxygenation of aldehydes and amines to form oxazoles. rsc.org These reactions are attractive for their use of molecular oxygen as a green oxidant. rsc.org

| Starting Materials | Catalyst System | Reaction Type | Product Type | Ref. |

| 1-Alkynes and Acyl Azides | Copper(I) | Cycloaddition | 2,5-disubstituted oxazoles | tandfonline.com |

| α-Diazoketones and Amides | Copper(II) triflate | Tandem reaction | 2,4-disubstituted oxazoles | tandfonline.com |

| α-Keto acids and Methyl isocyanine | CuCl/1,10-phenanthroline | Tandem [3+2] cycloaddition/decarboxylation | 5-aryl oxazoles | globethesis.com |

Regioselective Bromination and Functionalization of Oxazole Nuclei

Once the 2-methyl-4-phenyl-1,3-oxazole core is synthesized, the final step is the introduction of a bromine atom at the C-5 position. The inherent reactivity of the oxazole ring dictates the site of electrophilic substitution. The acidity of the ring protons generally follows the order C-2 > C-5 > C-4, making the C-5 position susceptible to electrophilic attack, particularly when the C-2 position is already substituted. semanticscholar.org

Direct halogenation is the most straightforward method for introducing a bromine atom onto the oxazole ring. This is typically achieved using an electrophilic bromine source such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction conditions can be tuned to control the regioselectivity of the bromination.

For a 2,4-disubstituted oxazole like 2-methyl-4-phenyl-1,3-oxazole, the C-5 position is the only available site for substitution, simplifying the reaction. A common procedure involves treating the oxazole substrate with a brominating agent in a suitable solvent. For example, the synthesis of 5-bromo-2-phenylthio-1,3-oxazole was accomplished by treating 2-phenylthio-1,3-oxazole with bromine in methylene (B1212753) chloride in the presence of triethylamine. nih.gov A similar protocol would be applicable for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole. Annulation of enamides using NBS has also been shown to be an effective one-pot method for producing substituted oxazoles. rsc.org

| Substrate | Brominating Agent | Conditions | Product | Ref. |

| 2-Phenylthio-1,3-oxazole | Bromine (Br₂) | Et₃N, CH₂Cl₂, 0 °C to 22 °C | 5-Bromo-2-phenylthio-1,3-oxazole | nih.gov |

| Enamides | N-Bromosuccinimide (NBS) | Mild base, one-pot | 2,5- and 2,4,5-substituted oxazoles | rsc.org |

| 5-Substituted oxazoles | N-Bromosuccinimide (NBS) | LDA, THF/DMF, -78 °C | 4-Bromo-5-substituted oxazoles | acs.org |

Exploration of Regioselective C-4 Deprotonation and Subsequent Transformations

The functionalization of the oxazole ring through deprotonation is a cornerstone of synthetic strategies aimed at creating diverse analogs. The regioselectivity of this deprotonation is paramount, with the C-4 position being a key target for introducing molecular complexity. While the direct deprotonation of this compound at the C-4 position is not extensively documented, related studies on substituted oxazoles provide significant insights. For instance, studies have shown that the C-5 position of 2-methyl-1,3-oxazole-4-carboxylic acid can be selectively metalated. This suggests that the electronic environment dictated by the substituents heavily influences the site of deprotonation.

In the context of 5-bromo-oxazoles, deprotonation is often a precursor to more complex rearrangements, such as the halogen dance. However, under carefully controlled conditions, it is plausible that a strong, non-nucleophilic base at low temperatures could facilitate C-4 deprotonation, creating a transient organometallic species. This intermediate could then be trapped by various electrophiles, allowing for the introduction of a wide array of functional groups at this position. The interplay between the bromine at C-5 and the phenyl group at C-4 would be critical in modulating the acidity of the C-4 proton and stabilizing the resulting carbanion.

Halogen Dance Isomerization in 5-Bromo-Oxazole Systems

The halogen dance is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This rearrangement has been observed in 5-bromo-oxazole systems and provides a powerful method for accessing isomers that may be difficult to synthesize through other routes. The driving force for this migration is typically the formation of a more stable carbanion intermediate.

The halogen dance in 5-bromooxazoles can be initiated by a strong base, such as lithium diisopropylamide (LDA). This process facilitates the transformation of a 5-bromooxazole (B1343016) into a 4-bromooxazole (B40895), which can then be further functionalized. This isomerization is a key step in the synthesis of various complex natural products containing the oxazole moiety.

Mechanistic Insights into Halogen Migration Phenomena

The mechanism of the halogen dance in 5-bromo-oxazole systems is thought to proceed through a series of deprotonation and halogenation steps. The process is initiated by the deprotonation of the oxazole ring by a strong base, typically at a position ortho to the directing group. In the case of a 5-bromooxazole, deprotonation at the C-4 position would yield a 4-lithio-5-bromooxazole intermediate.

This intermediate can then abstract a bromine atom from another molecule of the 5-bromooxazole starting material in a halogen-metal exchange, leading to the formation of a 4,5-dibromooxazole and a 5-lithiooxazole. The reaction propagates through a chain mechanism, ultimately leading to the thermodynamically more stable 4-bromooxazole isomer. Computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states of these reactions, proposing the involvement of bromo-bridged transition states.

Control of Regioselectivity in Halogen Dance Rearrangements

The regioselectivity of the halogen dance rearrangement is highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of the substituents on the oxazole ring. For instance, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures has been shown to effectively promote the migration of bromine from the C-5 to the C-4 position in oxazoles.

The presence of directing groups on the oxazole ring can also exert significant control over the regioselectivity of the rearrangement. An N,N-dimethylsulfamoyl group on a pyrrole (B145914) nitrogen, for example, has been shown to facilitate the interconversion of the resulting lithiated intermediates, allowing for a regiocontrolled halogen dance. Similar strategies could potentially be applied to oxazole systems to direct the halogen migration to a desired position.

Table 1: Effect of Various Bases on Halogen Dance Rearrangement of a Model 5-Iodooxazole System

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (Product Distribution) |

| 1 | LDA | 1.5 | THF | -78 | 4-iodo (35%), 5-iodo (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 7 | KDA | 1.5 | THF | -78 | 4-iodo (46%), 5-iodo (54%) |

| 8 | n-BuLi | 1.0 | THF | -78 | 5-iodo (98%) |

Introduction of Methyl and Phenyl Substituents in Oxazole Synthesis

The synthesis of the core 2-methyl-4-phenyl-oxazole structure is a prerequisite for the subsequent bromination to yield the target compound. The methods for introducing these specific substituents are varied and well-established in organic chemistry.

Strategies for Methyl Group Incorporation at C-2

The incorporation of a methyl group at the C-2 position of the oxazole ring can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl-α-amino ketone precursor. For the synthesis of a 2-methyl-oxazole, this would typically involve the reaction of an α-haloketone with acetamide.

Another approach is the direct C-H functionalization of a pre-formed oxazole ring. However, this can sometimes lead to issues with regioselectivity. A more controlled method involves the metalation of the C-2 position of an oxazole, followed by quenching with an electrophilic methyl source, such as methyl iodide. Protecting groups at other positions of the oxazole ring can be employed to ensure the regioselectivity of the C-2 metalation.

Phenyl Group Introduction at C-4 via Cross-Coupling Reactions

The introduction of a phenyl group at the C-4 position of an oxazole ring is often accomplished using transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are particularly effective for this transformation. These reactions typically involve the coupling of a 4-halo-oxazole (e.g., 4-bromo- or 4-iodo-oxazole) with a phenylboronic acid, phenylstannane, or phenylzinc reagent, respectively.

Direct C-H arylation has also emerged as a powerful tool for introducing aryl groups onto heterocyclic rings, including oxazoles. This method avoids the pre-functionalization of the oxazole ring with a halogen, making it a more atom-economical approach. The reaction of an oxazole with a phenyl halide in the presence of a palladium catalyst and a suitable ligand can lead to the direct C-4 phenylation. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

Green Chemistry Approaches in Oxazole Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Green chemistry principles, which focus on reducing or eliminating the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com These approaches often lead to higher reaction efficiency, reduced waste, and safer laboratory practices. nih.gov For the synthesis of this compound and its analogs, green chemistry offers promising alternatives to traditional methods that may rely on harsh reagents and produce significant waste.

Metal-Free Catalysis in the Preparation of Brominated Oxazoles

A significant advancement in the green synthesis of oxazoles is the development of metal-free catalytic systems. These methods circumvent the use of potentially toxic and expensive transition metals, which can contaminate the final product and pose environmental concerns. rsc.orgresearchgate.net Various metal-free strategies have been successfully employed for the synthesis of substituted oxazoles, including those bearing bromine atoms.

One notable metal-free approach involves the use of iodine-mediated domino oxidative cyclization. organic-chemistry.org This method allows for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. Another strategy employs trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with amides or thioamides, yielding 2,4-disubstituted oxazoles and thiazoles. organic-chemistry.org This protocol is characterized by its mild reaction conditions and broad substrate scope. Furthermore, the use of phenyliodine diacetate (PIDA), a hypervalent iodine reagent, facilitates a heavy-metal-free intramolecular cyclization of enamides to produce a range of functionalized oxazoles. organic-chemistry.org

A base-promoted dibromination of enamides using carbon tetrabromide (CBr4) as the bromine source provides β,β-dibrominated secondary enamides. These intermediates can then be transformed into 5-bromooxazoles through a subsequent copper(I)-catalyzed intramolecular cyclization. While this latter step involves a metal catalyst, the initial bromination is metal-free. organic-chemistry.org

Table 1: Examples of Metal-Free Catalysis in Oxazole Synthesis

| Catalyst/Reagent | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| I2/t-BuOOH | Enaminones | Polysubstituted oxazoles | Domino oxidative cyclization, mild conditions | organic-chemistry.org |

| TfOH | α-Diazoketones, (Thio)amides | 2,4-Disubstituted oxazoles | Metal-free, good to excellent yields | organic-chemistry.org |

| PIDA | Enamides | Functionalized oxazoles | Heavy-metal-free, oxidative C-O bond formation | organic-chemistry.org |

| CBr4/Base | Enamides | β,β-Dibrominated secondary enamides | Metal-free bromination step | organic-chemistry.org |

Photoredox-Catalyzed Routes to Substituted Oxazoles

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. organic-chemistry.orgbwise.kr This methodology utilizes light energy to drive chemical reactions, often under mild, room-temperature conditions, thereby reducing the energy consumption associated with traditional heating methods. organic-chemistry.org Several photoredox-catalyzed routes have been developed for the synthesis of substituted oxazoles.

One such method involves the reaction of α-bromoketones with benzylamines in the presence of a ruthenium-based photocatalyst, [Ru(bpy)3]Cl2, under blue LED irradiation. organic-chemistry.orgbwise.kr This process, which also requires a base (K3PO4) and an additive (CCl3Br), yields valuable substituted oxazoles. organic-chemistry.org The reaction proceeds through radical intermediates and has been successfully applied to the synthesis of biologically active compounds. organic-chemistry.org

Another innovative approach combines CO2 with photoredox catalysis for the tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org This method is particularly noteworthy for its avoidance of both transition-metal catalysts and peroxides, making it a more sustainable option. organic-chemistry.org Furthermore, visible-light irradiation has been used to mediate the photoannulation of α-azidochalcones into 2,5-diaryloxazoles, a reaction facilitated by 2,4-dinitrophenol (B41442) (2,4-DNP). organic-chemistry.org More recently, a visible light-induced synthesis of polysubstituted oxazoles from diazo compounds and nitriles has been reported, which operates without the need for transition metals or external chemical oxidants. rsc.org

Table 2: Photoredox-Catalyzed Syntheses of Substituted Oxazoles

| Photocatalyst/Mediator | Starting Materials | Product Type | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| [Ru(bpy)3]Cl2 | α-Bromoketones, Benzylamines | Substituted oxazoles | Blue LED irradiation, room temperature | Mild, efficient, single-step | organic-chemistry.orgbwise.kr |

| CO2/Photoredox Cocatalysis | α-Bromo ketones, Amines | Substituted oxazoles | - | Transition-metal and peroxide-free | organic-chemistry.org |

| 2,4-Dinitrophenol (2,4-DNP) | α-Azidochalcones | 2,5-Diaryloxazoles | Visible-light irradiation | - | organic-chemistry.org |

| None (visible light-induced) | Diazo compounds, Nitriles | Polysubstituted oxazoles | Mild reaction conditions | Transition-metal and external oxidant-free | rsc.org |

Reactivity and Transformations of 5 Bromo 2 Methyl 4 Phenyl 1,3 Oxazole

Reactivity of the Bromine Atom at the C-5 Position

The bromine atom at the C-5 position of the oxazole (B20620) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the oxazole ring, which facilitates its departure in various reactions.

Nucleophilic Substitution Reactions of 5-Bromo-1,3-oxazoles

The C-5 position of the oxazole ring is susceptible to nucleophilic attack, although less so than the C-2 position. semanticscholar.org The presence of a bromine atom at this position allows for nucleophilic substitution reactions, where the bromine is displaced by a variety of nucleophiles. Generally, nucleophilic substitution reactions are not common for the oxazole ring unless there are electron-withdrawing groups present. pharmaguideline.com

In analogous heterocyclic systems, such as 5-bromo-1,2,3-triazines, nucleophilic aromatic substitution with phenols has been demonstrated. nih.gov Similarly, for 5-bromo-2-cyclopropyl-1,3-oxazole, the bromine atom can be replaced by nucleophiles like amines or thiols. One-pot nucleophilic substitution of benzylic bromides with sodium azide (B81097) followed by cycloaddition reactions has also been reported. nih.gov While direct studies on 5-Bromo-2-methyl-4-phenyl-1,3-oxazole are limited, it is anticipated that it would undergo similar reactions with strong nucleophiles, leading to the formation of new C-N, C-O, or C-S bonds at the C-5 position.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Substituted Heterocycles

| Substrate | Nucleophile | Product | Reference |

| 5-Bromo-1,2,3-triazines | Phenols | 5-Aryloxy-1,2,3-triazines | nih.gov |

| 5-Bromo-2-cyclopropyl-1,3-oxazole | Amines, Thiols | 5-Amino/Thio-2-cyclopropyl-1,3-oxazoles | |

| Benzylic Bromides | Sodium Azide | Benzylic Azides | nih.gov |

| 1-Benzyl-5-bromo-4-nitroimidazole | Various | Displacement of 5-bromine | rsc.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-bromo-1,3-oxazoles are excellent substrates for these transformations. researchgate.net

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for the arylation, vinylation, or alkylation of the oxazole core. mdpi.com Bromo-substituted oxazoles readily participate in Suzuki-Miyaura reactions. For example, the coupling of 5-bromoindazoles with various boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. nih.govnih.gov It is expected that this compound would react similarly with a range of aryl and heteroaryl boronic acids to yield 5-aryl- or 5-heteroaryl-2-methyl-4-phenyl-1,3-oxazoles. tandfonline.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like K₂CO₃ or K₃PO₄. nih.govnih.gov

The Negishi coupling utilizes an organozinc reagent and an organic halide. This reaction is also applicable to bromo-oxazoles and offers a complementary approach to the Suzuki-Miyaura coupling, particularly for the introduction of alkyl groups. researchgate.net Studies on other heterocyclic systems have shown that Negishi cross-coupling of (hetero)aryl halides with alkylzinc reagents can be achieved under mild conditions. organic-chemistry.org A process for Negishi cross-coupling has been described for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | 5-Bromo-1,3-oxazole + Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-1,3-oxazole | nih.govtandfonline.com |

| Negishi | 5-Bromo-1,3-oxazole + Organozinc reagent | Pd catalyst | 5-Alkyl/Aryl-1,3-oxazole | organic-chemistry.orgnih.gov |

Transformations Involving the Oxazole Ring and its Substituents

Beyond the reactivity at the C-5 position, the oxazole ring itself and its substituents can undergo various chemical transformations.

Oxidation Pathways of Oxazole Derivatives

The oxazole ring is generally susceptible to oxidation, which can lead to ring-opened products or the formation of oxazolones. pharmaguideline.com The oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield the corresponding imide and benzoic acid. wikipedia.org In some cases, oxidation can occur at the substituents. For instance, a 4-(hydroxymethyl)oxazole can be oxidized to the corresponding aldehyde or carboxylic acid. researchgate.net

A novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolone has been observed, catalyzed by cytosolic aldehyde oxidase. nih.gov This suggests that under specific biological or biomimetic conditions, the oxazole ring of this compound could be oxidized at the C-2 position.

Reduction of the Oxazole Ring to Dihydrooxazoles

Reduction of the oxazole ring can lead to the formation of dihydrooxazoles (oxazolines). semanticscholar.org However, strong reducing agents can also cause ring cleavage. pharmaguideline.com The choice of reducing agent is therefore critical to achieve the desired transformation. A method for the synthesis of oxazolines from acid chlorides and propargylamine (B41283) has been developed, which could be adapted for the reduction of pre-formed oxazoles. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Moiety

In related systems, electrophilic bromination of a dimethoxy-substituted aryloxazole has been shown to occur on the aryl ring. mdpi.com Therefore, under appropriate conditions, this compound can be further functionalized on the C-4 phenyl group.

Table 3: Summary of Transformations of the Oxazole Ring and Substituents

| Transformation | Reagents/Conditions (General) | Potential Product from this compound |

| Oxidation | Oxidizing agents (e.g., CAN, aldehyde oxidase) | Ring-opened products or 2-oxazolone derivative |

| Reduction | Reducing agents (e.g., catalytic hydrogenation) | 5-Bromo-2-methyl-4-phenyl-dihydrooxazole |

| Electrophilic Substitution | Electrophile + Lewis acid (e.g., Br₂, FeBr₃) | 5-Bromo-2-methyl-4-(meta-substituted-phenyl)-1,3-oxazole |

Site-Selective Metallation and Functionalization of the Oxazole Nucleus

The generation of carbanionic intermediates via metallation is a cornerstone of synthetic strategy, enabling the introduction of a wide array of functional groups. For the oxazole nucleus, the acidity of the ring protons generally follows the order C-2 > C-5 > C-4. tandfonline.com However, the presence of substituents on this compound allows for selective metallation at various positions through different mechanisms.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The process involves a directing metalation group (DMG) that coordinates to an organolithium base, guiding deprotonation to an adjacent ortho-position. organic-chemistry.orgacs.org For this compound, the phenyl ring at the C-4 position is a potential substrate for DoM.

In this context, the oxazole ring itself can function as a directing group. The heteroatoms within the oxazole ring could chelate with the lithium base, thereby increasing the kinetic acidity of the ortho-protons on the C-4 phenyl ring. organic-chemistry.orguwindsor.ca Treatment with a strong base, such as n-butyllithium or sec-butyllithium, at low temperatures could facilitate the removal of a proton from the phenyl ring's ortho-position. harvard.edu The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce new substituents. The general mechanism for a DoM reaction is outlined below:

Coordination: The organolithium base coordinates to the heteroatoms of the oxazole ring.

Deprotonation: The base selectively removes a proton from the sterically accessible ortho-position of the phenyl ring.

Functionalization: The newly formed organolithium species reacts with an added electrophile (E+).

While this strategy is well-established for many aromatic systems, its specific application to the C-4 phenyl group of this compound would depend on the relative directing power of the oxazole moiety versus other potential reaction pathways, such as lithium-halogen exchange at C-5 or deprotonation at C-2. nih.gov

Carbanion Chemistry at C-2, C-4, and C-5 Positions

The generation of carbanions directly on the oxazole ring is a versatile method for its elaboration.

C-2 Position: The proton at the C-2 position of an oxazole ring is the most acidic. tandfonline.comwikipedia.org In this compound, this position is substituted with a methyl group. The protons of this methyl group are acidic and can be removed by a strong base to form a stabilized carbanion. This anion can then react with various electrophiles. Alternatively, if the C-2 position were unsubstituted, deprotonation with a strong base would readily form a 2-lithiooxazole. This species exists in equilibrium with a ring-opened isonitrile enolate, which can be trapped by electrophiles. wikipedia.orgnih.gov

C-4 and C-5 Positions: The bromine atom at the C-5 position introduces unique reactivity. While direct deprotonation at the C-4 position is less favorable due to lower acidity, it can be achieved under specific kinetic conditions. tandfonline.com More significantly, the interplay between the C-4 and C-5 positions can be exploited through a "halogen dance" rearrangement. nih.gov

This phenomenon has been demonstrated in a closely related analog, 5-bromo-2-phenylthio-1,3-oxazole. In this system, treatment with a lithium amide base like LDA at -78 °C results in initial, kinetically favored deprotonation at the C-4 position. nih.gov Upon warming, this C-4 lithiated species undergoes an isomerization to the thermodynamically more stable 5-lithio-4-bromo-1,3-oxazole. nih.gov This "halogen dance" provides a strategic route to functionalize the C-5 position. The resulting 5-lithio species is a potent nucleophile that reacts efficiently with a range of electrophiles.

| Entry | Electrophile | Product (at C-5) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | -CH(OH)Ph | 85 |

| 2 | Acetone | -C(OH)(CH₃)₂ | 80 |

| 3 | Iodomethane | -CH₃ | 75 |

| 4 | Allyl bromide | -CH₂CH=CH₂ | 70 |

Ring-Opening and Rearrangement Reactions of Substituted Oxazoles

Beyond substitution reactions, the oxazole ring can undergo transformations that involve cleavage or rearrangement of the heterocyclic core.

Ring-Opening Reactions

As mentioned, the formation of a carbanion at the C-2 position can lead to a ring-chain tautomerism, establishing an equilibrium with an open-chain isonitrile enolate. wikipedia.orgnih.gov This ring-opening provides a pathway to different product scaffolds, as the isonitrile and enolate functionalities can undergo further distinct reactions.

Rearrangement Reactions

Substituted oxazoles are known to participate in several named rearrangement reactions, which are typically thermally or photochemically induced.

Halogen Dance Rearrangement: As detailed in section 3.3.2, the base-induced migration of a halogen atom from C-5 to C-4, concurrent with the migration of the lithium cation from C-4 to C-5, is a key rearrangement for 5-bromooxazoles. nih.gov This process allows for the functionalization of a position that may not be directly accessible.

Cornforth Rearrangement: A classic rearrangement reaction for oxazoles is the Cornforth rearrangement. wikipedia.org This reaction involves the thermal isomerization of a 4-acyloxazole, where the acyl substituent and the C-5 substituent exchange positions. wikipedia.org The mechanism proceeds through a concerted, pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to yield the rearranged oxazole. wikipedia.org While this compound does not possess the requisite 4-acyl group to undergo this reaction directly, conversion of the C-4 phenyl group to a carbonyl-containing substituent would create a suitable substrate for this valuable transformation.

Mechanistic Investigations and Computational Studies

Detailed Mechanistic Elucidation of Synthetic Pathways

The synthesis and transformation of substituted oxazoles, such as 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, are governed by intricate reaction mechanisms. While direct studies on this specific molecule are not extensively detailed in available literature, mechanistic insights can be drawn from closely related 5-bromo-oxazole systems. A key transformation observed in such systems is the "halogen dance" rearrangement, a base-induced migration of a halogen atom, which provides a pathway to novel substitution patterns. nih.gov

This process is particularly relevant for understanding the reactivity of the bromine atom at the C-5 position. Treatment of a similar compound, 5-bromo-2-phenylthio-1,3-oxazole, with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to deprotonation at the C-4 position, a kinetically favored process. nih.gov Upon warming, this intermediate can undergo a series of halogen-metal exchanges, ultimately resulting in the migration of the bromine atom to the C-4 position and the lithium to the C-5 position, yielding a thermodynamically more stable intermediate. nih.gov This facile isomerization pathway is a powerful tool for generating 2,4,5-trisubstituted oxazoles. nih.gov

The elucidation of reaction mechanisms hinges on the identification of transient species. In the context of the halogen dance rearrangement applicable to 5-bromo-oxazoles, several key intermediates have been proposed and studied. nih.gov The process is initiated by a kinetically controlled deprotonation, typically at the carbon position adjacent to the bromine-bearing carbon.

The proposed mechanistic pathway involves the following key steps and intermediates:

Kinetic Deprotonation: A strong base (e.g., LDA) removes a proton from the C-4 position at low temperatures (−78 °C), forming a 4-lithio-5-bromo-1,3-oxazole intermediate. nih.gov

Halogen Exchange: This initial lithium species can undergo a rapid halogen exchange with the starting 5-bromo-1,3-oxazole material. nih.gov

Isomerization: Upon warming to 0 °C, the initial intermediate isomerizes to a more stable 5-lithio-4-bromo-1,3-oxazole. This species is the key reactive intermediate that can be trapped by various electrophiles. nih.gov

These lithiated intermediates are highly reactive and are typically not isolated but are identified through trapping experiments with electrophiles, which lead to the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the oxazole (B20620) ring.

| Intermediate | Proposed Structure | Method of Generation | Fate |

| 4-Lithio-5-bromo-oxazole | Lithium at C-4, Bromine at C-5 | Kinetic deprotonation with LDA at -78 °C nih.gov | Undergoes isomerization upon warming nih.gov |

| 5-Lithio-4-bromo-oxazole | Lithium at C-5, Bromine at C-4 | Isomerization of the 4-lithio species nih.gov | Trapped with electrophiles to form 2,4,5-trisubstituted oxazoles nih.gov |

This interactive table summarizes the key intermediates in the halogen dance rearrangement.

Kinetic studies provide quantitative insight into reaction rates and the factors that control them. For substituted oxazoles, the transformation pathways are often dictated by a delicate balance between kinetic and thermodynamic control.

In the base-induced halogen dance rearrangement, the initial deprotonation at the C-4 position of 5-bromo-oxazoles is a kinetically controlled process. nih.gov This is demonstrated by the fact that the reaction must be initiated at a very low temperature (−78 °C) to form the C-4 lithiated species. If the reaction were allowed to proceed at a higher temperature from the start, the thermodynamically more stable C-5 lithiated species would be formed directly, but potentially with lower selectivity. The subsequent isomerization to the 5-lithio-4-bromo-oxazole upon warming represents the thermodynamic outcome of the reaction, as this intermediate is more stable. nih.gov The rate of this isomerization is temperature-dependent, proceeding efficiently as the mixture is warmed from −78 °C to 0 °C. nih.gov

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the structural, electronic, and energetic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. For heterocyclic systems, calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p). africanjournalofbiomedicalresearch.comajchem-a.com These calculations provide optimized molecular structures with precise bond lengths and angles.

| Parameter | Value for Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.org |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.828 |

| b (Å) | 7.1335 |

| c (Å) | 25.119 |

| β (°) | 100.066 |

| Volume (ų) | 2616.1 |

| Z | 8 |

This interactive table presents crystallographic data for a structurally similar oxazole derivative, illustrating the type of structural information obtained from such analyses.

Computational methods are invaluable for predicting the regioselectivity of chemical reactions. By calculating the energies of potential intermediates and transition states, chemists can forecast the most likely outcome of a reaction.

For the halogen dance on the 5-bromo-oxazole ring, DFT calculations can be employed to determine the relative stabilities of the kinetically formed 4-lithio-5-bromo intermediate and the thermodynamically favored 5-lithio-4-bromo intermediate. nih.gov Such calculations would likely confirm that the latter is lower in energy, thus explaining the observed isomerization.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map can predict reactive sites. africanjournalofbiomedicalresearch.comajchem-a.com The MEP map visually identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a substituted oxazole, this can predict whether an incoming electrophile is more likely to attack a specific carbon atom or one of the heteroatoms.

The presence of a phenyl group at the C-4 position introduces conformational flexibility due to rotation around the C-C single bond connecting the phenyl and oxazole rings. Computational conformational analysis can be used to determine the preferred spatial arrangement of these rings and the energy barrier to rotation.

Transition State Characterization in Oxazole Reactions

A comprehensive search of scientific literature and computational chemistry databases was conducted to identify studies focused on the transition state characterization of reactions involving This compound . The objective was to find detailed mechanistic investigations, including computational analyses that describe the geometries, energies, and key vibrational frequencies of transition states in which this specific molecule participates.

Therefore, it is not possible to provide detailed research findings or data tables on the transition state characterization for this particular compound at this time. Further experimental and theoretical research would be required to elucidate these mechanistic details.

Derivatization and Synthetic Applications of 5 Bromo 2 Methyl 4 Phenyl 1,3 Oxazole

Utility as a Building Block for More Complex Heterocyclic Frameworks

The bromine atom at the 5-position of the oxazole (B20620) ring in 5-Bromo-2-methyl-4-phenyl-1,3-oxazole makes it an ideal substrate for various cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to participate in such reactions allows for the fusion of the oxazole core with other cyclic or acyclic structures, leading to the construction of elaborate heterocyclic frameworks.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to derivatize bromo-substituted heterocycles. While specific studies detailing the use of this compound in all these named reactions are not extensively documented in publicly available literature, the general reactivity of bromooxazoles is well-established. For instance, the Suzuki coupling of a bromooxazole with an arylboronic acid would yield a 5-aryloxazole derivative, effectively creating a biaryl or hetero-biaryl system. Similarly, a Heck reaction with an alkene would introduce a vinyl group at the 5-position, and a Sonogashira coupling with a terminal alkyne would result in an alkynyl-substituted oxazole. These transformations are pivotal in creating larger, conjugated systems that are often of interest in medicinal chemistry and materials science.

The following table provides a conceptual overview of potential cross-coupling reactions with this compound based on established methodologies for similar bromo-heterocycles.

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-2-methyl-4-phenyl-1,3-oxazole | Pd(PPh₃)₄, base |

| Heck Reaction | Alkene | 2-Methyl-4-phenyl-5-vinyl-1,3-oxazole | Pd(OAc)₂, phosphine (B1218219) ligand, base |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-methyl-4-phenyl-1,3-oxazole | PdCl₂(PPh₃)₂, CuI, base |

Synthesis of Diversely Functionalized Oxazole Derivatives

Beyond the formation of larger heterocyclic frameworks, the reactivity of this compound allows for the introduction of a wide range of functional groups at the 5-position. This capability is crucial for fine-tuning the electronic and steric properties of the resulting molecules, which is often a key aspect of developing new pharmaceuticals or materials.

The bromo substituent can be displaced or transformed through various synthetic methodologies. For example, nucleophilic aromatic substitution reactions, although less common for such electron-rich systems without activation, can potentially introduce nucleophiles like amines, alcohols, or thiols under specific conditions, possibly involving metal catalysis. More commonly, lithium-halogen exchange followed by quenching with an electrophile can introduce a vast array of functionalities.

The table below illustrates some of the potential functionalized derivatives that could be synthesized from this compound.

| Functional Group Introduced | Reagents and Conditions (Illustrative) | Resulting Derivative |

| Cyano | CuCN, heat | 2-Methyl-4-phenyl-1,3-oxazole-5-carbonitrile |

| Amino | Buchwald-Hartwig amination (e.g., with an amine, Pd catalyst, ligand, base) | 5-Amino-2-methyl-4-phenyl-1,3-oxazole derivative |

| Hydroxyl | Metal-catalyzed hydroxylation or via a boronic ester intermediate | 2-Methyl-4-phenyl-1,3-oxazol-5-ol |

| Thioether | Reaction with a thiol under palladium catalysis | 2-Methyl-5-(organothio)-4-phenyl-1,3-oxazole |

Applications in the Construction of Precursors for Advanced Materials

The structural motif of this compound, particularly after derivatization to form extended π-conjugated systems, is of significant interest in the field of materials science. The oxazole ring is an electron-deficient heterocycle, and when combined with electron-rich aromatic or unsaturated groups, it can lead to materials with desirable electronic and photophysical properties.

Integration into Conductive Polymer Scaffolds

While specific research detailing the incorporation of this compound into conductive polymers is limited, the general strategy involves using bifunctional monomers in polymerization reactions. For instance, if the phenyl group at the 4-position were also functionalized with a reactive group (e.g., another bromine atom or a boronic ester), the resulting molecule could serve as a monomer in polycondensation reactions, such as Suzuki or Stille polymerization.

Development of Components for Organic Light-Emitting Diodes (OLEDs)

Oxazole derivatives are known to be useful in the development of materials for Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting or emissive materials. spiedigitallibrary.orgresearchgate.netrsc.org The high electron mobility and fluorescence efficiency of some oxadiazole derivatives, a related class of compounds, underscore the potential of oxazole-containing molecules in this field. researchgate.net

Derivatives of this compound, particularly those with extended conjugation created through cross-coupling reactions, could exhibit strong luminescence. The ability to tune the electronic properties by introducing different substituents allows for the engineering of materials with specific emission colors, from blue to red. For instance, creating larger, more rigid structures by coupling multiple oxazole units or linking them to other fluorophores can lead to materials with high quantum yields in the solid state, a crucial requirement for efficient OLEDs. While direct use of this compound in OLEDs is not prominently reported, the synthesis of various phenyl-oxazole derivatives for this purpose is an active area of research. spiedigitallibrary.org

Role as a Privileged Scaffold in Rational Design of Complex Molecules

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.comresearchgate.net The 2,4,5-trisubstituted oxazole core is considered a privileged structure due to its presence in a wide range of biologically active compounds. nih.govnih.gov The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, and the substituents at the 2, 4, and 5-positions can be modified to optimize binding affinity and selectivity for a particular target.

This compound provides a template for creating libraries of compounds based on this privileged scaffold. The methyl group at the 2-position, the phenyl group at the 4-position, and the modifiable bromine at the 5-position offer three points of diversity. By systematically varying the substituent at the 5-position through the reactions discussed previously, medicinal chemists can generate a multitude of derivatives for screening against various biological targets. This approach is central to rational drug design, where the goal is to develop new therapeutic agents with improved efficacy and safety profiles. The synthesis of 2,4,5-trisubstituted oxazole derivatives and their evaluation for antiproliferative activity is an example of leveraging this scaffold in the search for new anticancer agents. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl and phenyl protons.

Methyl Protons (-CH₃): A sharp singlet is anticipated for the three equivalent protons of the methyl group at the C2 position. Its chemical shift would likely appear in the upfield region, typically around δ 2.4-2.6 ppm, influenced by its attachment to the electron-deficient oxazole (B20620) ring.

Phenyl Protons (-C₆H₅): The five protons of the phenyl group at the C4 position would produce a more complex multiplet signal in the aromatic region, generally between δ 7.3 and 8.0 ppm. The ortho-, meta-, and para-protons would have slightly different chemical shifts due to their proximity to the oxazole ring, leading to overlapping signals.

Carbon-13 (¹³C) NMR Spectroscopy detects the carbon atoms in the molecule, providing information about the carbon skeleton. A total of 10 distinct signals would be expected for the 10 carbon atoms in the molecule, as they are all chemically non-equivalent.

Methyl Carbon: A single signal in the upfield region (δ 10-20 ppm).

Oxazole Ring Carbons: Three signals in the downfield region are expected for C2, C4, and C5. The C2 carbon, bonded to nitrogen and the methyl group, and the C4 carbon, bonded to the phenyl group, would be significantly deshielded (e.g., δ 150-165 ppm). The C5 carbon, bearing the bromine atom, would appear at a more shielded position compared to C2 and C4 but would still be in the aromatic region (e.g., δ 115-125 ppm).

Phenyl Ring Carbons: Six distinct signals are expected. The ipso-carbon (attached to the oxazole ring) would appear around δ 125-135 ppm. The other five carbons would resonate in the typical aromatic range of δ 125-130 ppm.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ ppm) |

| Methyl Protons (3H, s) | 2.4 - 2.6 |

| Phenyl Protons (5H, m) | 7.3 - 8.0 |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ ppm) |

| Methyl Carbon | 10 - 20 |

| C5-Br | 115 - 125 |

| Phenyl Carbons | 125 - 135 |

| C2, C4 (Oxazole) | 150 - 165 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the phenyl ring, showing correlations between adjacent aromatic protons. It would not show any cross-peaks for the isolated methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signal around δ 2.5 ppm to the methyl carbon signal around δ 10-20 ppm and connect the aromatic proton signals to their corresponding phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity. Key expected correlations would include a cross-peak between the methyl protons and the C2 carbon of the oxazole ring, as well as correlations from the ortho-protons of the phenyl ring to the C4 carbon of the oxazole ring. These correlations would confirm the substitution pattern of the entire molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds. IR and Raman spectroscopy are complementary techniques used to identify the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group would be just below 3000 cm⁻¹.

C=N and C=C stretching: Strong to medium bands in the 1500-1650 cm⁻¹ region are characteristic of the stretching vibrations within the oxazole and phenyl rings.

C-O-C stretching: The stretching of the ether-like C-O-C bond within the oxazole ring typically gives rise to a strong band in the 1050-1250 cm⁻¹ region.

C-Br stretching: A band in the fingerprint region, typically between 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Raman Spectroscopy: While an IR spectrum is based on changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a bond. For this molecule, symmetric vibrations of the phenyl ring, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.

| Predicted IR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 2980 |

| C=N / C=C stretch (ring) | 1500 - 1650 |

| C-O-C stretch (ring) | 1050 - 1250 |

| C-Br stretch | 500 - 650 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₀H₈BrNO), the molecular weight is 238.08 g/mol .

In an electron ionization (EI) mass spectrum, a distinctive molecular ion peak cluster would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion would appear as two peaks of nearly equal intensity: [M]⁺ at m/z 237 and [M+2]⁺ at m/z 239.

Common fragmentation pathways would likely include:

Loss of a bromine radical: A significant peak corresponding to the loss of the bromine atom ([M-Br]⁺) would be expected at m/z 158.

Loss of a methyl radical: Cleavage of the methyl group would result in a fragment at [M-CH₃]⁺.

Ring Cleavage: The oxazole ring can fragment through various pathways, potentially leading to the loss of acetonitrile (B52724) (CH₃CN) or the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound was identified, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals were obtained, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the oxazole ring and the C-Br bond length.

Conformation: Determining the torsion angle between the planes of the phenyl ring and the oxazole ring. Studies on similar structures suggest these rings are often slightly twisted relative to one another. mdpi.com

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying potential interactions like π-π stacking between the aromatic rings of adjacent molecules.

Data from a related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, showed a monoclinic crystal system, and analysis revealed the specific torsion angles between the rings, illustrating the type of detailed conformational data that can be obtained. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid analysis to monitor the progress of a reaction and determine the appropriate solvent system for large-scale purification. A nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be effective. mdpi.com

Column Chromatography: For purification, column chromatography using silica (B1680970) gel as the stationary phase is the standard method. The compound would be loaded onto the column and eluted with an optimized solvent system (e.g., hexanes/ethyl acetate) to separate it from starting materials and byproducts. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the final purity of the compound. A reversed-phase C18 column with a mobile phase such as acetonitrile and water would typically be employed for analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted oxazoles. The retention behavior of "this compound" in reversed-phase HPLC is significantly influenced by the hydrophobic nature imparted by the phenyl and bromo substituents. The separation is primarily based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation and detection. For structurally similar aromatic and heterocyclic compounds, C18 columns are commonly utilized due to their excellent resolving power and stability. The mobile phase typically consists of a mixture of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile or methanol) to elute the compound from the column. The presence of electron-withdrawing groups, such as the bromine atom and the phenyl group, can influence the retention time of the molecule.

A typical HPLC method for the analysis of "this compound" would involve a reversed-phase C18 column with a gradient elution to ensure good peak shape and resolution from any potential impurities. UV detection is suitable for this compound due to the presence of the chromophoric phenyl and oxazole moieties.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Approximately 8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique used for the separation and identification of volatile and thermally stable compounds. "this compound," with its moderate molecular weight, is amenable to GC-MS analysis. In this method, the compound is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer.

The fragmentation pattern observed in the mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. The electron impact (EI) ionization of the oxazole ring typically leads to characteristic fragmentation pathways. The presence of the bromine atom is readily identifiable from the isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the molecular ion and bromine-containing fragment ions.

Key fragmentation pathways for "this compound" would likely involve cleavage of the oxazole ring, loss of the bromine atom, and fragmentation of the phenyl and methyl substituents. The interpretation of these fragments allows for the confirmation of the compound's structure.

Table 2: Predicted GC-MS Parameters and Major Fragmentation Data for this compound

| Parameter | Value |

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 amu |

| Expected Retention Time | Approximately 12.8 minutes |

| Major Fragment Ions (m/z) | 237/239 (Molecular Ion, M+), 158 (M - Br)+, 103 (Phenylacetylene cation), 77 (Phenyl cation) |

Future Perspectives in the Research of 5 Bromo 2 Methyl 4 Phenyl 1,3 Oxazole

Development of Highly Efficient and Atom-Economical Synthetic Routes

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Bredereck syntheses, are established, they often involve harsh conditions, strong dehydrating agents (e.g., H₂SO₄, POCl₃), and can generate significant waste, resulting in low atom economy. ijpsonline.com The future of synthesizing 5-Bromo-2-methyl-4-phenyl-1,3-oxazole will likely focus on the adoption and optimization of modern, greener, and more efficient synthetic protocols. ijpsonline.comrsc.org

Key areas for development include:

One-Pot and Tandem Reactions: Designing syntheses that combine multiple steps into a single operation without isolating intermediates can significantly improve efficiency. For instance, a one-pot approach combining oxazole formation with a subsequent Suzuki-Miyaura coupling could streamline the production of highly substituted derivatives. ijpsonline.com

Electrochemical Synthesis: Electrochemical methods offer a green alternative by replacing chemical oxidants with electricity. rsc.orgresearchgate.net An electrochemical approach could be developed for the oxidative cyclization step in oxazole formation, minimizing waste and avoiding hazardous reagents. acs.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. ijpsonline.comkthmcollege.ac.in Applying microwave irradiation to the cyclization and derivatization steps for this compound could lead to more sustainable synthetic processes. ijpsonline.com

Catalytic Cycloisomerization: The cycloisomerization of propargylic amides is a highly atom-economical route to polysubstituted oxazoles. ijpsonline.com Future work could involve developing a suitable propargylic amide precursor that cyclizes to form the target compound under mild catalytic conditions.

Table 1: Comparison of Classical vs. Potential Modern Synthetic Routes

| Feature | Classical Routes (e.g., Robinson-Gabriel) | Potential Modern Routes |

| Reagents | Stoichiometric strong acids (H₂SO₄, POCl₃) | Catalytic metals, electricity, green solvents (ionic liquids) ijpsonline.comrsc.org |

| Conditions | High temperatures, harsh conditions | Mild temperatures, reduced reaction times rsc.org |

| Atom Economy | Generally low due to use of dehydrating agents | High (e.g., cycloisomerization, multicomponent reactions) rsc.org |

| Waste Profile | Significant acidic and chemical waste | Minimized waste streams, potential for catalyst recycling ijpsonline.com |

| Efficiency | Often requires multiple steps and purifications | Amenable to one-pot and tandem strategies ijpsonline.com |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The bromine atom at the C5 position of this compound is a key functional handle for extensive derivatization. Future research will undoubtedly focus on leveraging this feature to build molecular complexity and create libraries of novel compounds.

Cross-Coupling Reactions: The C5-Br bond is primed for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura coupling is a common choice for forming C-C bonds with arylboronic acids, nih.govnih.gov other reactions like Negishi (using organozinc reagents), wikipedia.org Stille (organostannanes), and Sonogashira (terminal alkynes) couplings could be explored to introduce a wide variety of substituents at this position. This would allow for the synthesis of derivatives with tailored electronic and steric properties.

C-H Activation: Direct C-H activation offers a powerful and atom-economical way to forge new bonds without pre-functionalization. Future strategies could target the ortho-positions of the C4-phenyl group or even the C2-methyl group for direct arylation, alkylation, or other modifications, bypassing the need for traditional multi-step syntheses. researchgate.net

Halogen Dance Rearrangement: A fascinating and underexplored area is the base-induced "halogen dance" rearrangement, where a halogen can migrate to an adjacent deprotonated carbon atom. nih.gov For this compound, treatment with a strong base could potentially induce a migration of the bromine from C5 to C4, yielding a 4-bromo isomer. This would open up an entirely new set of derivatives from a single starting material.

Diels-Alder Reactions: The oxazole ring can function as a diene in Diels-Alder cycloadditions, particularly with electron-deficient dienophiles. wikipedia.orgtandfonline.com This reaction typically leads to the formation of pyridine (B92270) derivatives after the extrusion of the oxygen atom from the initial cycloadduct. Exploring this reactivity could transform the oxazole core into a completely different heterocyclic system, significantly expanding its synthetic utility.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Target Site | Potential New Substituents | Prospective Outcome |

| Suzuki/Negishi Coupling | C5-Br | Aryl, heteroaryl, alkyl, vinyl groups nih.govwikipedia.org | Creation of a diverse library of C5-functionalized oxazoles |

| Sonogashira Coupling | C5-Br | Alkynyl groups | Introduction of linear, rigid π-systems for materials science |

| C-H Activation | C4-Phenyl ring, C2-Methyl group | Aryl, alkyl groups | Direct, atom-economical functionalization of less reactive sites researchgate.net |

| Halogen Dance | C5-Br / C4-H | (Isomerization) | Access to the 4-bromo-2-methyl-4-phenyl-1,3-oxazole isomer nih.gov |

| Diels-Alder Reaction | Oxazole Ring | (Reaction with dienophiles) | Synthesis of highly substituted pyridine derivatives tandfonline.com |

Application in Emerging Areas of Organic and Materials Chemistry

The unique substitution pattern of this compound provides a platform for developing molecules with specific functions. Future research is expected to explore its application in several high-impact areas.

Organic Electronics: Polysubstituted oxazoles are being investigated for their potential in organic electronics. acs.org The phenyl and oxazole moieties form a conjugated system that can be systematically extended through cross-coupling reactions at the bromine site. This allows for the tuning of the HOMO/LUMO energy levels, a critical parameter for designing organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Future work could involve synthesizing oligomers or polymers incorporating this oxazole unit to study their charge transport and photophysical properties.

Fluorescent Probes and Bio-imaging: Oxazole-based structures can exhibit strong fluorescence, and their derivatives are being developed as fluorescent probes for biological imaging. nih.gov By attaching specific targeting groups (e.g., morpholine (B109124) for lysosomes or quaternary ammonium (B1175870) salts for mitochondria) via the C5-position, derivatives of this compound could be designed as organelle-specific imaging agents.

Medicinal Chemistry: The oxazole ring is a key scaffold in numerous natural products and pharmacologically active compounds. ontosight.ainih.gov The title compound serves as an excellent starting point for generating a library of derivatives via the strategies outlined in section 7.2. These new compounds could be screened for a wide range of biological activities, including anticancer, antimicrobial, or anti-inflammatory properties.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work. ekb.eg

Predicting Electronic Properties: DFT calculations can be used to predict the electronic structure, including the HOMO and LUMO energy levels, of this compound and its hypothetical derivatives. acs.orgnih.gov This predictive power is invaluable for the rational design of new materials for organic electronics, allowing researchers to screen candidates in silico before committing to their synthesis. nih.gov

Modeling Reaction Mechanisms: Computational modeling can provide deep insight into reaction mechanisms. For instance, it could be used to calculate the activation barriers for cross-coupling reactions at the C5 position, helping to optimize catalyst and ligand choice. nih.gov It could also be used to investigate the feasibility and regioselectivity of a potential halogen dance rearrangement or C-H activation pathways.

Virtual Screening: By combining computational modeling with molecular docking simulations, vast virtual libraries of derivatives can be screened for potential biological activity against specific protein targets. This approach can identify promising lead compounds for further experimental investigation in drug discovery programs, accelerating the development process.

常见问题

Q. Example Protocol :

Synthesize N-acyl-α-amino acid intermediate.

Treat with POCl₃ under reflux (80–100°C, 4–6 hrs).

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Table 1 : Reaction Conditions for Cyclization

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Acyl ketone | H₂SO₄ | 120 | 65 | |

| Acyl chloride | POCl₃ | 100 | 78 |

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with X-ray crystallography. For example, compare NOESY/ROESY NMR data with crystal packing interactions .

- Software Refinement : Use SHELXL for crystallographic refinement to model disorder or thermal motion .

- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian) to match experimental data .

Case Study :

In a study of a similar oxazole derivative, X-ray data (ORTEP-3) revealed a planar oxazole ring, while NMR suggested slight puckering due to solvent effects. Refinement with SHELXL resolved the conflict by accounting for anisotropic displacement parameters .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- FT-IR : Confirm C-Br stretch (~600 cm⁻¹) and oxazole ring vibrations (1650–1550 cm⁻¹) .

- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.5 ppm for methyl group) and ¹³C NMR (δ 160–165 ppm for oxazole carbons) .

- LC-ESI-MS/MS : Verify molecular ion [M+H]⁺ at m/z 314.18 and fragmentation patterns (e.g., loss of Br•) .

Table 2 : Key Spectral Signatures

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃) | |

| FT-IR | 615 cm⁻¹ (C-Br) | |

| ESI-MS | [M+H]⁺ = 314.176 |

Advanced: How can researchers optimize reaction yields when introducing bromine at the 5-position of the oxazole ring?

Answer:

Bromination efficiency depends on:

- Electrophilic Bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize side reactions .

- Directing Groups : Install electron-withdrawing groups (e.g., phenyl at C4) to activate the C5 position for electrophilic substitution .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hrs) and improve yields by 15–20% .

Critical Note : Over-bromination can occur if excess Br₂ is used. Monitor via TLC and quench with Na₂S₂O₃ .

Basic: How is the cytotoxicity of this compound evaluated in academic studies?

Answer:

Common protocols include:

- Daphnia magna Bioassay : Assess lethality (LC₅₀) at 24–48 hrs. Prepare stock solutions in DMSO and dilute in freshwater .

- Cell Viability Assays : Use MTT or resazurin in mammalian cell lines (e.g., HeLa) to measure IC₅₀ values .

Q. Example Workflow :

Dissolve compound in DMSO (≤0.1% final concentration).

Expose D. magna neonates (6–24 hrs old) to serial dilutions.